Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 1-Cyclohexylpiperidin-4-amine Moiety
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to a variety of biological targets. 1-Cyclohexylpiperidin-4-amine is one such versatile building block, offering a unique combination of steric bulk, conformational rigidity, and synthetic accessibility that has led to its incorporation in a diverse array of biologically active molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols and insights into its role in shaping the structure-activity relationships (SAR) of emergent therapeutics.
The 1-Cyclohexylpiperidin-4-amine scaffold is characterized by a central piperidine ring, a lipophilic cyclohexyl group appended to the piperidine nitrogen, and a primary amine at the 4-position. This arrangement provides a trifecta of features that are highly advantageous in drug design:
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The Lipophilic Cyclohexyl Group: This bulky, non-polar moiety can effectively probe hydrophobic pockets within target proteins, contributing significantly to binding affinity. Its presence can also favorably modulate physicochemical properties such as solubility and membrane permeability.
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The Basic Piperidine Nitrogen: The tertiary amine within the piperidine ring is a key basic center. At physiological pH, it is typically protonated, allowing for the formation of crucial salt-bridge interactions with acidic residues in the binding sites of various targets, including G-protein coupled receptors (GPCRs) and kinases.
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The Reactive Primary Amine: The primary amine at the 4-position serves as a versatile synthetic handle. It readily participates in a wide range of chemical transformations, most notably amide bond formation, urea and thiourea synthesis, and reductive amination, enabling the facile introduction of diverse substituents to explore and optimize biological activity.
This application note will delve into the practical synthesis of 1-Cyclohexylpiperidin-4-amine itself and provide detailed protocols for its derivatization, supported by examples of its application in the development of targeted therapies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-Cyclohexylpiperidin-4-amine is essential for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |
| Molecular Weight | 182.31 g/mol | PubChem[1] |
| CAS Number | 59528-79-9 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | (General knowledge) |
| Boiling Point | ~270-280 °C (estimated) | (General knowledge) |
| LogP (calculated) | ~2.5-3.0 | (General knowledge) |
Synthesis of the 1-Cyclohexylpiperidin-4-amine Scaffold
The efficient synthesis of the 1-Cyclohexylpiperidin-4-amine core is a critical first step. A common and robust method is the reductive amination of a suitable piperidine precursor with cyclohexanone.
Protocol 1: Synthesis via Reductive Amination of 4-Aminopiperidine
This protocol describes the direct synthesis of 1-Cyclohexylpiperidin-4-amine from commercially available 4-aminopiperidine and cyclohexanone.
Figure 1: Reductive amination synthesis of 1-Cyclohexylpiperidin-4-amine.
Materials:
-
4-Aminopiperidine dihydrochloride
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Free-Basing the Amine: To a stirred solution of 4-aminopiperidine dihydrochloride (1.0 eq) in DCM (10 volumes), add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Addition of Ketone: To the above suspension, add cyclohexanone (1.1 eq).
-
Reductive Amination: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer.
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Extraction: Extract the aqueous layer with DCM (2 x 5 volumes).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. Purification can be achieved by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 1-Cyclohexylpiperidin-4-amine as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Free-Basing: 4-Aminopiperidine is often supplied as a hydrochloride salt to improve stability. The addition of a base like triethylamine is necessary to generate the free amine, which is the active nucleophile in the reductive amination.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to acidic conditions that can form during the reaction compared to other borohydrides like sodium borohydride.[2]
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants.
Core Applications and Synthetic Protocols
The true utility of 1-Cyclohexylpiperidin-4-amine lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives. The following protocols detail common and powerful transformations.
Application 1: Amide Bond Formation - A Gateway to Diverse Functionality
The formation of an amide bond by coupling the primary amine of 1-Cyclohexylpiperidin-4-amine with a carboxylic acid is arguably the most common and impactful derivatization strategy. This reaction allows for the introduction of a vast array of substituents, enabling extensive exploration of the chemical space around the core scaffold.
Figure 2: General workflow for amide bond formation.
This protocol outlines a reliable method for the synthesis of N-(1-cyclohexylpiperidin-4-yl) amides using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
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1-Cyclohexylpiperidin-4-amine
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Procedure:
-
Reactant Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (10 volumes), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
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Amine Addition: Add a solution of 1-Cyclohexylpiperidin-4-amine (1.05 eq) in DMF (2 volumes) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3 x 10 volumes) and brine (1 x 10 volumes).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired N-(1-cyclohexylpiperidin-4-yl)amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expert Insights:
-
Choice of Coupling Reagent: HATU is a highly effective coupling reagent that minimizes side reactions and often leads to high yields.[3] Other common coupling reagents include HOBt/EDCI and DCC.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction.
-
Solvent: DMF is a polar aprotic solvent that is excellent for solubilizing a wide range of reactants for amide coupling reactions.
Application 2: Synthesis of Ureas and Thioureas - Mimicking Key Interactions
Urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, often mimicking the interactions of amide bonds.[4] The primary amine of 1-Cyclohexylpiperidin-4-amine provides a straightforward entry to these important functional groups.
This protocol describes the synthesis of a urea derivative via the reaction of 1-Cyclohexylpiperidin-4-amine with an isocyanate.
Figure 3: Synthesis of urea derivatives from 1-Cyclohexylpiperidin-4-amine.
Materials:
-
1-Cyclohexylpiperidin-4-amine
-
Isocyanate of interest (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Hexanes or diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 1-Cyclohexylpiperidin-4-amine (1.0 eq) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Isocyanate Addition: Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture. Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold THF and then with hexanes or diethyl ether to remove any unreacted starting materials.
-
Purification (if necessary): If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Note on Thiourea Synthesis: A similar protocol can be followed for the synthesis of thioureas, substituting the isocyanate with the corresponding isothiocyanate (R-N=C=S).
Applications in Target-Oriented Drug Discovery
The 1-Cyclohexylpiperidin-4-amine scaffold has found application in the development of ligands for several important classes of drug targets.
G-Protein Coupled Receptors (GPCRs)
The structural features of 1-Cyclohexylpiperidin-4-amine make it an excellent scaffold for targeting GPCRs. The basic piperidine nitrogen can form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, while the cyclohexyl and derivatized 4-amino groups can explore other binding pockets to achieve affinity and selectivity.
Example Application: CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV-1 entry into host cells, making it a validated target for anti-HIV therapy.[5] Several classes of small molecule CCR5 antagonists incorporate a substituted piperidine moiety. While no marketed drug contains the exact 1-cyclohexylpiperidin-4-amine fragment, the principles of its use are highly relevant. For instance, in the development of piperidine-4-carboxamide derivatives as CCR5 antagonists, the piperidine nitrogen is crucial for anchoring the molecule in the receptor, while modifications at the 4-position have been shown to significantly impact potency.[6]
Kinase Inhibitors
The ATP binding site of many protein kinases contains a "hinge region" that forms hydrogen bonds with inhibitor scaffolds. The 4-amino group of 1-Cyclohexylpiperidin-4-amine, when incorporated into a suitable heterocyclic system, can act as a hydrogen bond donor to this hinge region. The cyclohexylpiperidine portion can then project into the solvent-exposed region or other hydrophobic pockets to enhance affinity and selectivity.
Conceptual Application: Cyclin-Dependent Kinase (CDK) Inhibitors
Dysregulation of CDKs is a hallmark of many cancers.[7] Numerous CDK inhibitors are based on scaffolds that can form key hydrogen bonds with the kinase hinge. For example, 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors.[1] By analogy, one could envision synthesizing a library of compounds where the 1-cyclohexylpiperidin-4-amine is coupled to a 2-chloro-4-aminopyrimidine scaffold to generate novel CDK inhibitor candidates. The cyclohexylpiperidine moiety would be positioned to interact with regions outside the immediate ATP binding site, potentially leading to improved selectivity and potency.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the 1-Cyclohexylpiperidin-4-amine scaffold allows for a thorough exploration of the SAR.
-
The Cyclohexyl Group: While generally beneficial for lipophilicity and van der Waals interactions, its replacement with other cyclic or acyclic alkyl groups can fine-tune potency and metabolic stability.
-
The 4-Amido/Urea Substituent: This is the most common point of diversification. The nature of the substituent (aromatic, heteroaromatic, aliphatic) and its substitution pattern can have a profound impact on biological activity. For example, in a series of dopamine receptor ligands based on a piperidine scaffold, the nature of the aromatic substituent on an amide or urea linkage was critical for receptor affinity and selectivity.[8]
-
Stereochemistry: If chiral centers are introduced in the derivatization, the stereochemistry can be critical for activity.
Conclusion
1-Cyclohexylpiperidin-4-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine handle provide a robust platform for the generation of diverse compound libraries. The inherent structural features of this scaffold make it particularly well-suited for the design of ligands targeting GPCRs and kinases. The detailed protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their drug discovery endeavors.
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PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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